Carbomycin

Catalog No.
S522695
CAS No.
4564-87-8
M.F
C42H67NO16
M. Wt
842.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carbomycin

CAS Number

4564-87-8

Product Name

Carbomycin

IUPAC Name

[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(1S,3R,7R,8S,9S,10R,12R,14E,16S)-7-acetyloxy-8-methoxy-3,12-dimethyl-5,13-dioxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadec-14-en-9-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate

Molecular Formula

C42H67NO16

Molecular Weight

842.0 g/mol

InChI

InChI=1S/C42H67NO16/c1-21(2)16-32(47)57-40-25(6)53-34(20-42(40,8)50)58-37-24(5)54-41(36(49)35(37)43(9)10)59-38-27(14-15-44)17-22(3)28(46)12-13-29-30(56-29)18-23(4)52-33(48)19-31(39(38)51-11)55-26(7)45/h12-13,15,21-25,27,29-31,34-41,49-50H,14,16-20H2,1-11H3/b13-12+/t22-,23-,24-,25+,27+,29+,30+,31-,34+,35-,36-,37-,38+,39+,40+,41+,42-/m1/s1

InChI Key

FQVHOULQCKDUCY-OGHXVOSASA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

(12S,13S)-9-deoxy-12,13-epoxy-12,13-dihydro-9-oxoleucomycin v 3-acetate 4b-(3-methylbutanoate), carbomycin, carbomycin A, deltamycin A4, Magnamycin, NSC 51001, NSC-51001

Canonical SMILES

CC1CC(C(C(C(CC(=O)OC(CC2C(O2)C=CC1=O)C)OC(=O)C)OC)OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O

Isomeric SMILES

C[C@@H]1C[C@@H](C(C([C@@H](CC(=O)O[C@@H](C[C@H]2[C@@H](O2)/C=C/C1=O)C)OC(=O)C)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C)O[C@H]4C[C@@]([C@H]([C@@H](O4)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O

The exact mass of the compound Carbomycin is 841.446 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 55924. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Lactones - Macrolides - Leucomycins - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Carbomycin is a 16-membered macrolide antibiotic belonging to the leucomycin group, produced by Streptomyces species. Like other macrolides, it inhibits bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome, making it a valuable tool for studying translation mechanisms and for antimicrobial screening, primarily against Gram-positive bacteria. Its large lactone ring structure distinguishes it from the more common 14-membered macrolides, such as erythromycin, leading to important functional differences relevant to procurement decisions.

Substituting Carbomycin with other macrolides, even structurally similar 16-membered analogs or the common 14-membered erythromycin, can lead to failed experiments or misleading results. The size of the lactone ring dictates how the molecule interacts with the ribosomal exit tunnel, affecting inhibition kinetics and the potential for context-specific protein synthesis arrest. Furthermore, specific bacterial species, such as Mycoplasma hominis, exhibit natural resistance to 14-membered macrolides like erythromycin while remaining susceptible to 16-membered macrolides, making substitution unviable for targeted screening. Cross-resistance is also incomplete and variable, meaning the resistance profile of one macrolide is not a reliable predictor for another. Therefore, for studies requiring a 16-membered ring's specific inhibitory profile or for targeting organisms with known differential susceptibility, Carbomycin or a close analog is necessary.

Differentiated Mechanism: Complete Protein Synthesis Shutdown vs. Leaky Inhibition

Unlike the 14-membered macrolide erythromycin, which exhibits a short ribosomal residency and allows for eventual synthesis of longer peptide chains, 16-membered macrolides demonstrate a fundamentally different inhibitory profile. In a cell-free translation system, the 16-membered macrolide josamycin (a close structural and functional analog of Carbomycin) showed an average lifetime on the ribosome of 3 hours, compared to less than 2 minutes for erythromycin. This prolonged binding results in a complete shutdown of protein synthesis, whereas erythromycin's inhibition is incomplete or 'leaky'.

Evidence DimensionAverage lifetime on ribosome
Target Compound Data>3 hours (for 16-membered analog Josamycin)
Comparator Or Baseline<2 minutes (for 14-membered Erythromycin)
Quantified Difference>90-fold longer ribosomal residency
ConditionsCell-free mRNA translation system with pure components from Escherichia coli.

For mechanism-of-action studies or ribosome profiling experiments, this provides a tool for complete and stable translation arrest, which cannot be achieved with erythromycin.

Precursor Suitability: Essential Substrate for Chemoenzymatic Synthesis of Novel Antibiotics

Carbomycin is not only a terminal antibiotic but also a key intermediate in macrolide biosynthesis pathways. Genes from the Carbomycin biosynthetic cluster from S. thermotolerans, specifically the acyltransferase gene carE, can be expressed in other Streptomyces species to create hybrid antibiotics. For example, introducing carE into S. ambofaciens enables the conversion of its native product, spiramycin, into the novel hybrid isovaleryl-spiramycin. This makes purified Carbomycin a critical reference standard and its biosynthetic pathway a source of tools for creating new chemical entities.

Evidence DimensionFunctionality in chemoenzymatic synthesis
Target Compound DataServes as a biosynthetic precursor and its genes can be used to modify other macrolides.
Comparator Or BaselineEnd-product macrolides like Spiramycin serve as substrates for modification but are not precursors in the same way.
Quantified DifferenceQualitative functional difference (Precursor vs. Substrate).
ConditionsHeterologous expression of S. thermotolerans carE gene in S. ambofaciens.

This compound is essential for researchers in metabolic engineering and antibiotic development who require a specific biosynthetic intermediate or reference material, a role other end-product macrolides cannot fill.

Targeted Activity: Overcoming Natural Resistance in Key Bacterial Genera

Substitution with erythromycin fails in research involving specific pathogens that exhibit natural resistance patterns. For instance, Mycoplasma hominis is naturally resistant to the 14-membered erythromycin but remains susceptible to 16-membered macrolides like josamycin and miocamycin. This differential susceptibility is linked to specific residues within the 23S rRNA, where the binding sites for 14- and 16-membered macrolides differ slightly but critically. Therefore, Carbomycin offers a viable tool for screening or studying pathogens that are non-responsive to the most common macrolide substitute.

Evidence DimensionActivity against Mycoplasma hominis
Target Compound DataSusceptible (as a class of 16-membered macrolides)
Comparator Or BaselineNaturally Resistant (to 14-membered erythromycin)
Quantified DifferenceQualitative difference between susceptibility and resistance.
ConditionsIn vitro susceptibility testing of Mycoplasma hominis.

For researchers working on Mycoplasma or other genera with innate erythromycin resistance, Carbomycin provides a necessary and non-interchangeable tool for effective antimicrobial studies.

Mechanism of Action Studies Requiring Complete Translation Stalling

Carbomycin's long residency time on the ribosome makes it a preferred tool for experiments where a stable and complete arrest of protein synthesis is required. Unlike erythromycin, which allows for some peptide elongation, Carbomycin can be used to trap ribosome-nascent chain complexes for structural or functional analysis without the complication of dissociation.

Antimicrobial Screening Against Erythromycin-Resistant Mycoplasma Strains

In veterinary and clinical research, Carbomycin is a relevant choice for screening campaigns or basic research on Mycoplasma species known to be naturally resistant to erythromycin and other 14-membered macrolides.

Reference Standard and Precursor in Macrolide Biosynthesis Research

For laboratories focused on synthetic biology and antibiotic development, Carbomycin serves as an essential reference standard and a key building block. Its biosynthetic pathway provides enzymatic tools for creating novel hybrid antibiotics through chemoenzymatic synthesis.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.8

Hydrogen Bond Acceptor Count

17

Hydrogen Bond Donor Count

2

Exact Mass

841.44598505 Da

Monoisotopic Mass

841.44598505 Da

Heavy Atom Count

59

LogP

3.04 (LogP)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

AIK0XUF3AV

Other CAS

4564-87-8

Wikipedia

Carbomycin

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Niu H, Yee R, Cui P, Tian L, Zhang S, Shi W, Sullivan D, Zhu B, Zhang W, Zhang Y. Identification of Agents Active against Methicillin-Resistant Staphylococcus aureus USA300 from a Clinical Compound Library. Pathogens. 2017 Sep 20;6(3). pii: E44. doi: 10.3390/pathogens6030044. PubMed PMID: 28930155; PubMed Central PMCID: PMC5618001.
2: Zhong J, Lu Z, Dai J, He W. Identification of two regulatory genes involved in carbomycin biosynthesis in Streptomyces thermotolerans. Arch Microbiol. 2017 Sep;199(7):1023-1033. doi: 10.1007/s00203-017-1376-z. Epub 2017 Apr 7. PubMed PMID: 28389815.
3: Feng J, Wang T, Shi W, Zhang S, Sullivan D, Auwaerter PG, Zhang Y. Identification of novel activity against Borrelia burgdorferi persisters using an FDA approved drug library. Emerg Microbes Infect. 2014 Jul;3(7):e49. doi: 10.1038/emi.2014.53. Epub 2014 Jul 2. PubMed PMID: 26038747; PubMed Central PMCID: PMC4126181.
4: Li ZL, Wang YH, Chu J, Zhuang YP, Zhang SL. Leucine improves the component of isovalerylspiramycins for the production of bitespiramycin. Bioprocess Biosyst Eng. 2009 Aug;32(5):641-7. doi: 10.1007/s00449-008-0287-4. Epub 2008 Dec 30. PubMed PMID: 19115067.
5: Wu LZ, Ma CY, Wang YG, Dai JL, Li JY, Xia HZ. [Deletion of spiramycin 3-O-acyltransferase gene from Streptomyces spiramyceticus F21 resulting in the production of spiramycin I as major component]. Sheng Wu Gong Cheng Xue Bao. 2007 Jul;23(4):612-7. Chinese. PubMed PMID: 17849607.
6: Lovmar M, Tenson T, Ehrenberg M. Kinetics of macrolide action: the josamycin and erythromycin cases. J Biol Chem. 2004 Dec 17;279(51):53506-15. Epub 2004 Sep 22. PubMed PMID: 15385552.
7: Liu M, Douthwaite S. Resistance to the macrolide antibiotic tylosin is conferred by single methylations at 23S rRNA nucleotides G748 and A2058 acting in synergy. Proc Natl Acad Sci U S A. 2002 Nov 12;99(23):14658-63. Epub 2002 Nov 4. PubMed PMID: 12417742; PubMed Central PMCID: PMC137475.
8: Hansen JL, Ippolito JA, Ban N, Nissen P, Moore PB, Steitz TA. The structures of four macrolide antibiotics bound to the large ribosomal subunit. Mol Cell. 2002 Jul;10(1):117-28. PubMed PMID: 12150912.
9: Poulsen SM, Karlsson M, Johansson LB, Vester B. The pleuromutilin drugs tiamulin and valnemulin bind to the RNA at the peptidyl transferase centre on the ribosome. Mol Microbiol. 2001 Sep;41(5):1091-9. PubMed PMID: 11555289.
10: Shenin IuD, Novikova II, Kaminskiĭ GV, Ivanova IA. [Alirinomycin C--a novel macrolide antibiotic from Streptomyces felleus VIZR 8]. Antibiot Khimioter. 2001;46(2):10-6. Russian. PubMed PMID: 11544745.
11: Poulsen SM, Kofoed C, Vester B. Inhibition of the ribosomal peptidyl transferase reaction by the mycarose moiety of the antibiotics carbomycin, spiramycin and tylosin. J Mol Biol. 2000 Dec 1;304(3):471-81. PubMed PMID: 11090288.
12: Anadón A, Reeve-johnson L. Macrolide antibiotics, drug interactions and microsomal enzymes: implications for veterinary medicine. Res Vet Sci. 1999 Jun;66(3):197-203. Review. PubMed PMID: 10333459.
13: Christner C, Küllertz G, Fischer G, Zerlin M, Grabley S, Thiericke R, Taddei A, Zeeck A. Albocycline- and carbomycin-type macrolides, inhibitors of human prolyl endopeptidases. J Antibiot (Tokyo). 1998 Mar;51(3):368-71. PubMed PMID: 9589074.
14: Nitta I, Ueda T, Watanabe K. Possible involvement of Escherichia coli 23S ribosomal RNA in peptide bond formation. RNA. 1998 Mar;4(3):257-67. Retraction in: Nitta I, Ueda T, Watanabe K. RNA. 1999 May;5(5):707. PubMed PMID: 9510328; PubMed Central PMCID: PMC1369615.
15: Kamimiya S, Weisblum B. Induction of ermSV by 16-membered-ring macrolide antibiotics. Antimicrob Agents Chemother. 1997 Mar;41(3):530-4. PubMed PMID: 9055987; PubMed Central PMCID: PMC163745.
16: Aagaard C, Leviev I, Aravalli RN, Forterre P, Prieur D, Garrett RA. General vectors for archaeal hyperthermophiles: strategies based on a mobile intron and a plasmid. FEMS Microbiol Rev. 1996 May;18(2-3):93-104. Review. PubMed PMID: 8639332.
17: Arisawa A, Tsunekawa H, Okamura K, Okamoto R. Nucleotide sequence analysis of the carbomycin biosynthetic genes including the 3-O-acyltransferase gene from Streptomyces thermotolerans. Biosci Biotechnol Biochem. 1995 Apr;59(4):582-8. PubMed PMID: 7772821.
18: Rodriguez-Fonseca C, Amils R, Garrett RA. Fine structure of the peptidyl transferase centre on 23 S-like rRNAs deduced from chemical probing of antibiotic-ribosome complexes. J Mol Biol. 1995 Mar 24;247(2):224-35. PubMed PMID: 7707371.
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